

4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde structure and properties

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Compound of Interest

Compound Name: 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde

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A Technical Guide to 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of **4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde**, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. It details the compound's structure, physicochemical properties, primary synthetic routes with experimental protocols, and its applications as a versatile building block in drug discovery, particularly in the development of novel therapeutics.

Compound Identification and Structure

4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde is an aromatic heterocyclic compound featuring a core thiazole ring substituted with methyl, phenyl, and formyl groups. The presence of the reactive aldehyde (carbaldehyde) group at the 5-position makes it a valuable intermediate for further chemical modifications.

The fundamental structure consists of a five-membered ring containing both a sulfur and a nitrogen atom, which is characteristic of the thiazole moiety. This scaffold is prevalent in numerous biologically active compounds and approved pharmaceuticals.^[1]

Caption: 2D representation of **4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde**.

Physicochemical and Spectroscopic Properties

The quantitative properties of **4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde** are summarized below. Spectroscopic data provides the necessary information for structural confirmation and purity assessment during and after synthesis.

Physical and Chemical Data

Property	Value	Source
CAS Number	55327-23-6	
Molecular Formula	C ₁₁ H ₉ NOS	
Molecular Weight	203.26 g/mol	
Purity	≥95% (Commercially available)	
Appearance	Light yellow crystal (predicted)	[2]
Solubility	Slightly soluble in water (predicted)	[2]

Predicted Spectroscopic Data

While specific experimental spectra for this exact compound are not readily available in the searched literature, the expected characteristic signals can be predicted based on its functional groups.

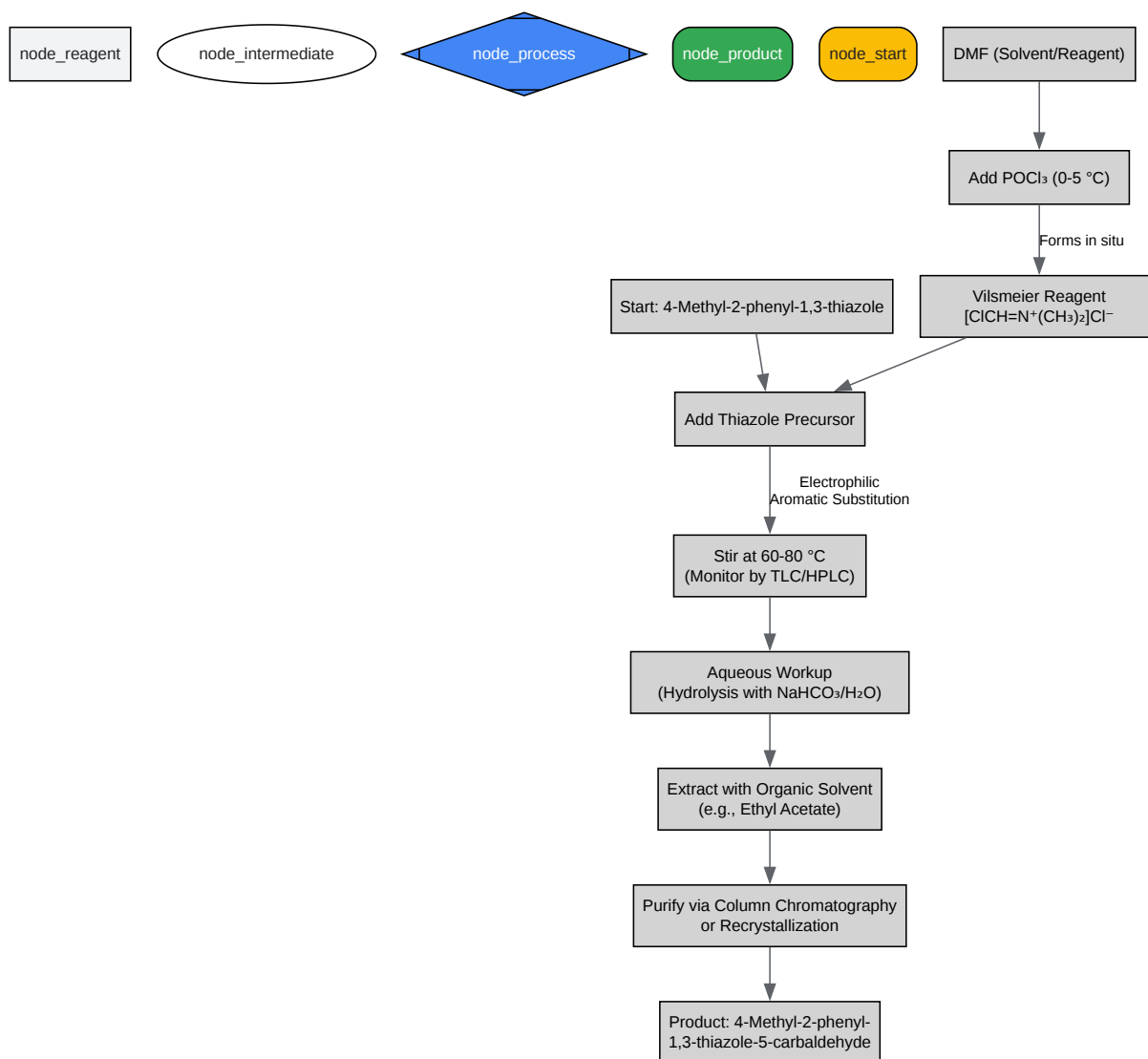
Technique	Predicted Characteristic Signals
FT-IR (cm ⁻¹)	~3100-3000 (Aromatic C-H stretch), ~2830-2695 (Aldehyde C-H stretch, often two bands), ~1710-1685 (Aldehyde C=O stretch), ~1600-1450 (C=C and C=N ring stretching).[3]
¹ H-NMR (ppm)	9.8-10.1 (s, 1H, -CHO), 7.4-8.0 (m, 5H, Phenyl protons), ~2.5 (s, 3H, -CH ₃).
¹³ C-NMR (ppm)	~185-195 (-CHO), ~160-170 (Thiazole C2), ~125-140 (Phenyl carbons and Thiazole C4/C5), ~15-20 (-CH ₃).
Mass Spec. (EI)	Molecular Ion (M ⁺) at m/z = 203. Key fragments may include [M-H] ⁺ , [M-CO] ⁺ , and fragments corresponding to the phenyl and thiazole moieties. Fragmentation of thiazole rings can be complex.[4][5]

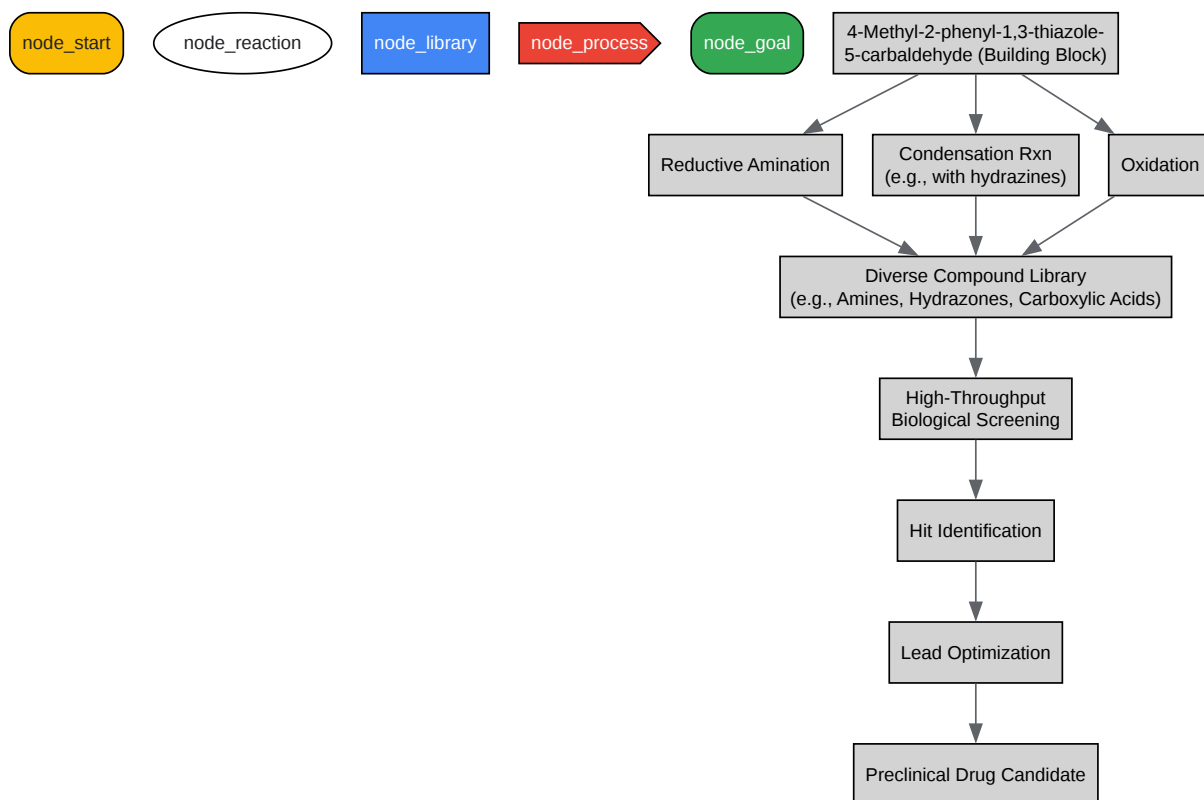
Synthesis and Experimental Protocols

The primary and most efficient method for the synthesis of **4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde** is the Vilsmeier-Haack formylation of an appropriate precursor.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] It utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[8][9]





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